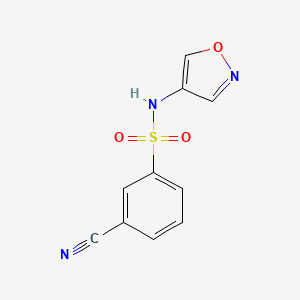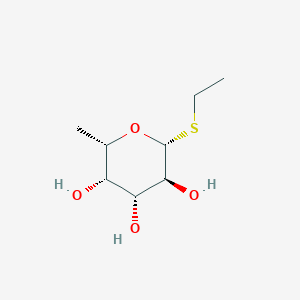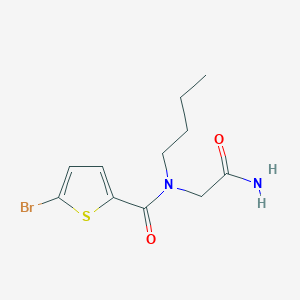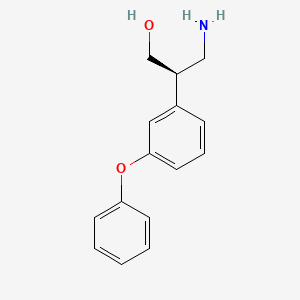
(R)-3-Amino-2-(3-phenoxyphenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Amino-2-(3-phenoxyphenyl)propan-1-ol is a chiral compound with significant potential in various scientific fields. Its structure consists of an amino group, a phenoxyphenyl group, and a propanol backbone, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(3-phenoxyphenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-phenoxybenzaldehyde and ®-2-amino-1-propanol.
Reaction Conditions: The key step involves a reductive amination reaction where 3-phenoxybenzaldehyde is reacted with ®-2-amino-1-propanol in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired ®-3-Amino-2-(3-phenoxyphenyl)propan-1-ol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
®-3-Amino-2-(3-phenoxyphenyl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may yield a primary amine.
科学的研究の応用
®-3-Amino-2-(3-phenoxyphenyl)propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which ®-3-Amino-2-(3-phenoxyphenyl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the phenoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
(S)-3-Amino-2-(3-phenoxyphenyl)propan-1-ol: The enantiomer of the compound with similar properties but different stereochemistry.
3-Amino-2-(3-phenoxyphenyl)propan-1-ol: The racemic mixture of the compound.
3-Amino-2-(4-phenoxyphenyl)propan-1-ol: A structural isomer with the phenoxy group in a different position.
Uniqueness
®-3-Amino-2-(3-phenoxyphenyl)propan-1-ol is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or racemic mixture. The position of the phenoxy group also influences its reactivity and interactions with molecular targets.
特性
分子式 |
C15H17NO2 |
|---|---|
分子量 |
243.30 g/mol |
IUPAC名 |
(2R)-3-amino-2-(3-phenoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C15H17NO2/c16-10-13(11-17)12-5-4-8-15(9-12)18-14-6-2-1-3-7-14/h1-9,13,17H,10-11,16H2/t13-/m1/s1 |
InChIキー |
GPBDHQWGRWSXKJ-CYBMUJFWSA-N |
異性体SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)[C@H](CN)CO |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(CN)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


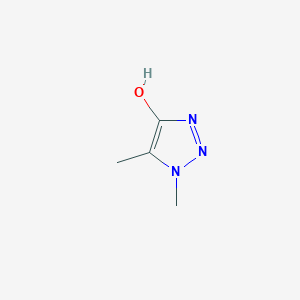


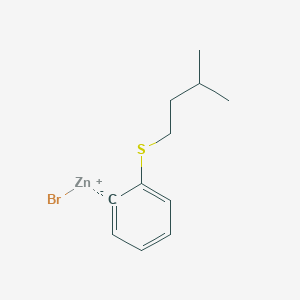

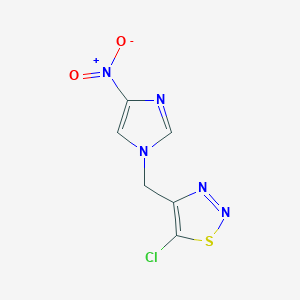

![n2,n2,2-Trimethyl-n1-(thieno[2,3-d]pyrimidin-4-yl)propane-1,2-diamine](/img/structure/B14899155.png)
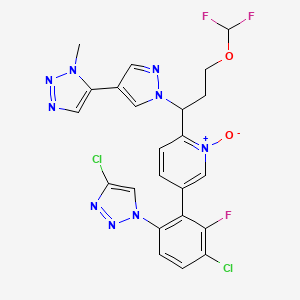
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B14899157.png)
